molecular formula C19H15N3O3S B11982355 (5E)-5-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11982355
M. Wt: 365.4 g/mol
InChI Key: JCTYNYHGVMCBBX-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a benzylidene group, a benzyloxy group, and a methoxy group attached to a thiazolotriazole core

Preparation Methods

The synthesis of 5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step reactions One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the thiazolotriazole core

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group to a benzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Medicine: Research has suggested that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE can be compared with other thiazolotriazole derivatives, such as:

    5-(4-HYDROXY-3-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: This compound has a hydroxy group instead of a benzyloxy group, which may affect its reactivity and biological activity.

    5-(4-METHOXYBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: The absence of the benzyloxy group in this compound may result in different chemical and biological properties.

    5-(4-CHLOROBENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE:

The unique combination of functional groups in 5-(4-(BENZYLOXY)-3-MEO-BENZYLIDENE)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15N3O3S

Molecular Weight

365.4 g/mol

IUPAC Name

(5E)-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H15N3O3S/c1-24-16-9-14(10-17-18(23)22-19(26-17)20-12-21-22)7-8-15(16)25-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3/b17-10+

InChI Key

JCTYNYHGVMCBBX-LICLKQGHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.